6-alkynyl Fucose

Description

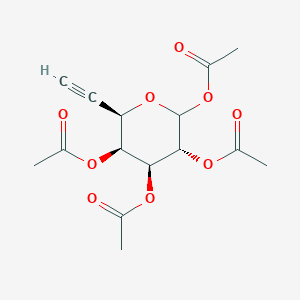

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R)-4,5,6-triacetyloxy-2-ethynyloxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O9/c1-6-11-12(20-7(2)16)13(21-8(3)17)14(22-9(4)18)15(24-11)23-10(5)19/h1,11-15H,2-5H3/t11-,12+,13+,14-,15?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDSJNFPNWVBGX-GVLTWOEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Alkynyl Fucose: A Bioorthogonal Probe for Glycosylation Research

Introduction

Fucosylation, the enzymatic addition of the L-fucose monosaccharide to glycoconjugates, is a critical post-translational modification involved in a myriad of biological processes, from immune regulation to cancer progression.[1] Understanding the specific roles of fucosylated glycans requires tools that can track and identify them within the complex cellular environment. 6-Alkynyl fucose (6-Alk-Fuc or 6AF) has emerged as a powerful bioorthogonal chemical reporter for studying fucosylation. This synthetic analog of L-fucose, featuring a terminal alkyne group, allows for the metabolic labeling and subsequent visualization or enrichment of fucosylated molecules through "click chemistry."[1][2][3]

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound for researchers, scientists, and drug development professionals. It details experimental protocols for its use and explores its dual functionality as both a metabolic label and an inhibitor of fucosylation.

Chemical Structure and Properties

This compound is a synthetic analog of L-fucose where the methyl group at the C-6 position is replaced with an ethynyl group. This modification is small and biologically inert, allowing it to be processed by the cell's metabolic machinery.[1]

| Property | Value | Reference |

| IUPAC Name | (3S,4R,5S,6S)-6-ethynyltetrahydro-2H-pyran-2,3,4,5-tetraol | [4] |

| Synonyms | 6-Alk-Fuc, 6AF | [1][4] |

| CAS Number | 935658-91-6 (for tetraacetate form), 1193251-61-4 (for deacetylated form) | [1][4] |

| Molecular Formula | C7H10O5 | [4] |

| Molecular Weight | 174.15 g/mol | [4] |

| InChI Key | CZNHMTJHTGBOTL-DVEMRHSHSA-N | [4] |

Mechanism of Action and Biological Incorporation

Metabolic Labeling via the Fucose Salvage Pathway

For cellular uptake and incorporation, this compound is typically administered to cells in its peracetylated form (tetra-O-acetyl-6-alkynyl-fucose). The acetyl groups increase the molecule's hydrophobicity, facilitating its passive diffusion across the cell membrane. Once inside the cell, cytosolic esterases are believed to remove the acetyl groups, releasing the free this compound.[1]

The free fucose analog is then processed by the fucose salvage pathway, an alternative route to the main de novo synthesis of the sugar donor GDP-fucose.[1][3] The key enzymes in this pathway, fucose kinase (FUK) and GDP-fucose pyrophosphorylase (FPGT), convert this compound into GDP-6-alkynyl-fucose.[1][5][6] This activated sugar-nucleotide can then be used by various fucosyltransferases (FUTs) to modify glycoproteins and other glycoconjugates.[1]

References

- 1. This compound | 935658-91-6 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin Type-1 repeats by protein O-fucosyltransferases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

6-Alkynyl Fucose: A Technical Guide for Fucosylation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Alkynyl fucose (6-Alk-Fuc) is a chemically modified analog of the monosaccharide L-fucose, engineered to incorporate a terminal alkyne group. This seemingly small modification has profound implications for the study of fucosylation, a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and development. The bioorthogonal alkyne handle allows for the selective detection and isolation of fucosylated glycans through a highly efficient and specific reaction known as "click chemistry."[1][2] This technical guide provides a comprehensive overview of the applications of this compound in research, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate its use in the laboratory.

The utility of this compound is twofold: it serves as a metabolic reporter for tracking fucosylation and as an inhibitor of this process.[3][4] As a reporter, its peracetylated form is cell-permeable and is processed by the fucose salvage pathway to generate GDP-6-alkynyl fucose. This analog is then utilized by fucosyltransferases to incorporate the alkyne-tagged fucose into N-linked and O-linked glycans.[2][5] The incorporated alkyne can then be covalently linked to a variety of reporter molecules, such as fluorophores or biotin, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][6]

Conversely, this compound also functions as a potent inhibitor of fucosylation. It achieves this by targeting FX, the bifunctional enzyme responsible for the final two steps in the de novo synthesis of GDP-fucose.[3][7] This inhibitory action leads to a depletion of the cellular pool of GDP-fucose, thereby globally reducing fucosylation. This dual functionality makes this compound a versatile tool for elucidating the roles of fucosylation in both normal physiology and disease states, particularly in cancer biology where aberrant fucosylation is a common hallmark.[7][8]

Quantitative Data

The efficiency of metabolic incorporation and the inhibitory potency of this compound are critical parameters for experimental design. The following tables summarize key quantitative data from the literature.

| Parameter | Cell Line/System | Value | Reference |

| Incorporation Efficiency | CHO Cells | Nearly stoichiometric at 200 µM | [2] |

| Incorporation Efficiency | HEK293T Cells | Efficiently incorporated into O-fucosylated proteins | [5] |

| Incorporation Efficiency | Jurkat Cells | Dose-dependent increase in fluorescence signal with increasing 6-Alk-Fuc concentration | [9] |

| Incorporation Efficiency | Neuro2A Cells | Less efficient labeling compared to 6-azido-fucose | [5] |

| Incorporation into O-Fuc glycans | HEK293T cells expressing NOTCH1 | Much more efficient than 7-Alk-Fuc | [5] |

Table 1: Incorporation Efficiency of this compound. This table summarizes the reported efficiency of this compound incorporation into cellular glycans in various research models.

| Parameter | Target | Value | Reference |

| IC50 for FX enzyme | In vitro assay | ~3 µM | [10] |

| Effect on Hepatoma Cell Invasion | - | Significantly reduced | [3] |

| Effect on sLeX antigen expression | Breast cancer cell lines | Reduced adhesion | [8] |

| Comparison with 2-fluoro-fucose | Hepatocellular carcinoma cells | More potent inhibitor of fucosylation and viability | [8] |

Table 2: Inhibitory Effects of this compound. This table presents quantitative data on the inhibitory properties of this compound.

Experimental Protocols

Metabolic Labeling of Fucosylated Glycans with this compound

This protocol describes the general procedure for metabolically labeling cellular glycans with this compound.

Materials:

-

Peracetylated this compound (Ac4-6-Alk-Fuc)

-

Cell culture medium appropriate for the cell line

-

Cell line of interest (e.g., HEK293T, Jurkat, CHO)

-

DMSO (for dissolving Ac4-6-Alk-Fuc)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare 6-Alk-Fuc Stock Solution: Dissolve peracetylated this compound in DMSO to prepare a stock solution (e.g., 10-50 mM). Store at -20°C.

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

-

Metabolic Labeling:

-

For adherent cells, remove the culture medium and replace it with fresh medium containing the desired final concentration of Ac4-6-Alk-Fuc (typically 25-200 µM). Dilute the stock solution directly into the medium. Include a vehicle control (DMSO alone).

-

For suspension cells, add the appropriate volume of the Ac4-6-Alk-Fuc stock solution directly to the cell suspension in fresh medium.

-

-

Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may need to be determined empirically for each cell line and experimental goal.

-

Cell Harvesting:

-

Adherent cells: Wash the cells twice with ice-cold PBS, then detach them by scraping or using a cell dissociation reagent.

-

Suspension cells: Pellet the cells by centrifugation and wash twice with ice-cold PBS.

-

-

Cell Lysis (for downstream analysis): Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Incubate on ice for 30 minutes, then clarify the lysate by centrifugation. The resulting supernatant contains the labeled cellular proteins.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Detection

This protocol outlines the "click" reaction to attach a reporter molecule (e.g., biotin-azide or a fluorescent azide) to the alkyne-labeled glycans.

Materials:

-

Metabolically labeled cell lysate or intact cells

-

Azide-functionalized reporter molecule (e.g., Biotin-Azide, Alexa Fluor 488 Azide)

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

PBS

Procedure for Cell Lysates:

-

Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click chemistry reaction cocktail. For a 50 µL reaction, the final concentrations are typically:

-

1 mM CuSO4

-

1 mM THPTA

-

100 µM Azide-reporter

-

1 mM Sodium Ascorbate

-

Add the reagents in the following order: PBS, CuSO4/THPTA (premixed), azide-reporter, and finally sodium ascorbate to initiate the reaction.

-

-

Reaction: Add the click reaction cocktail to the cell lysate.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

-

Sample Preparation for Downstream Analysis: The biotinylated or fluorescently labeled proteins are now ready for analysis by methods such as SDS-PAGE and Western blotting, or for enrichment using streptavidin beads.

Procedure for Intact Cells (for imaging):

-

Wash Cells: After metabolic labeling, wash the cells twice with PBS.

-

Prepare Click Reaction Medium: Prepare the click reaction cocktail in a biocompatible buffer (e.g., PBS with 1% FBS).

-

Labeling: Add the click reaction medium to the cells and incubate for 30-60 minutes at room temperature.

-

Wash: Wash the cells three times with PBS to remove excess reagents.

-

Imaging: The cells are now ready for imaging by fluorescence microscopy.

Mass Spectrometry Analysis of this compound Labeled Glycoproteins

This protocol provides a general workflow for identifying and quantifying this compound-labeled glycoproteins by mass spectrometry.

Materials:

-

Click-reacted cell lysate containing biotinylated glycoproteins

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of urea and detergents)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels

-

In-gel digestion reagents (e.g., DTT, iodoacetamide, trypsin)

-

Mass spectrometer

Procedure:

-

Enrichment of Biotinylated Proteins:

-

Incubate the click-reacted cell lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated (fucosylated) proteins.

-

Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

-

-

Elution and In-Gel Digestion:

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the eluted proteins by 1D SDS-PAGE.

-

Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).

-

Excise the protein bands of interest.

-

Perform in-gel reduction, alkylation, and tryptic digestion of the proteins within the gel pieces.

-

-

LC-MS/MS Analysis:

-

Extract the resulting peptides from the gel pieces.

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database to identify the proteins.

-

The presence of this compound can be confirmed by a characteristic mass shift of the fucosylated peptide. The mass of this compound is 10 Da greater than that of native fucose.[2]

-

Utilize specialized glycoproteomics software to aid in the identification and characterization of glycosylation sites and glycan structures.

-

Signaling Pathways and Experimental Workflows

Metabolic Incorporation and Detection Workflow

The following diagram illustrates the general workflow for metabolic labeling of fucosylated glycans with this compound and subsequent detection via click chemistry.

Mechanism of Fucosylation Inhibition

This diagram illustrates the dual pathways for GDP-fucose synthesis and the inhibitory action of this compound on the de novo pathway.

O-Fucosylation in the Notch Signaling Pathway

O-fucosylation of Epidermal Growth Factor (EGF)-like repeats is crucial for the proper function of the Notch signaling pathway. The consensus sequence for O-fucosylation by POFUT1 is Cys-X-X-X-X-(Ser/Thr)-Cys.[8][11]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin Type-1 repeats by protein O-fucosyltransferases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin type-1 repeats by protein O-fucosyltransferases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Alkynyl-Fucose Halts Hepatoma Cell Migration and Invasion by Inhibiting GDP-Fucose-Synthesizing Enzyme FX, TSTA3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cancer-associated Notch receptor variants lead to O-fucosylation defects that deregulate Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Principle of 6-Alkynyl Fucose Bioorthogonal Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of 6-alkynyl fucose (6AF) in bioorthogonal labeling. This powerful technique enables the specific visualization and analysis of fucosylated glycans in living systems, offering profound insights into their roles in health and disease.

Core Principle: A Two-Step Strategy for Glycan Labeling

The this compound bioorthogonal labeling strategy is a two-step process that allows for the precise chemical tagging of fucosylated biomolecules.[1] The first step involves the metabolic incorporation of a fucose analog, this compound, which contains a bioorthogonal alkyne functional group, into cellular glycans.[2] The second step is the chemoselective ligation of this alkyne handle with an azide-bearing probe molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][3] This reaction is highly specific and occurs rapidly under physiological conditions without interfering with native biological processes.[3]

The peracetylated form of this compound (Ac46AF) is often used to enhance cell permeability.[1] Once inside the cell, non-specific esterases remove the acetyl groups, and the liberated 6AF enters the fucose salvage pathway.[1][4] It is then converted to GDP-6-alkynyl-fucose, the nucleotide sugar donor substrate for fucosyltransferases.[5] These enzymes subsequently incorporate 6AF into various glycoconjugates, including N-linked and O-linked glycans on proteins.[1][2]

Signaling Pathways and Metabolic Incorporation

The metabolic incorporation of this compound hijacks the natural fucose salvage pathway. The key enzymes involved are fucose kinase (FUK) and fucose-1-phosphate guanylyltransferase (FPGT), which catalyze the conversion of 6AF to GDP-6AF. This modified sugar donor is then utilized by various fucosyltransferases (FUTs) to attach the 6AF moiety to acceptor glycans.[4]

Notably, 6AF has been shown to be an efficient substrate for Protein O-fucosyltransferase 1 (POFUT1) and Protein O-fucosyltransferase 2 (POFUT2), which are responsible for the O-fucosylation of epidermal growth factor (EGF)-like repeats and thrombospondin type-1 repeats (TSRs), respectively.[1][6] This makes 6AF a valuable tool for studying this specific and crucial type of post-translational modification.[1][6]

Experimental Workflows

A typical experimental workflow for this compound labeling involves several key stages: metabolic labeling of cells or organisms, cell lysis or tissue homogenization, click chemistry reaction with an azide probe, and subsequent analysis.

Quantitative Data Summary

The efficiency of this compound labeling can be influenced by several factors, including the concentration of the fucose analog, incubation time, and the specific cell type or organism being studied.

| Parameter | Value/Range | Cell Type/System | Reference |

| Concentration of Peracetylated 6AF | 50 - 200 µM | HEK293T, CHO cells | [1][5] |

| Typical Incubation Time | 24 - 72 hours | Various cell lines | [1][7] |

| Incorporation Efficiency | High for O-fucosylation | HEK293T cells | [1] |

| GDP-6-Alk-Fuc vs. GDP-7-Alk-Fuc Levels | GDP-6-Alk-Fuc is significantly higher | HEK293 cells | [5][8] |

| IC50 for FX enzyme inhibition | 3 µM | In vitro assay | [9] |

Experimental Protocols

Metabolic Labeling of Cultured Cells

-

Cell Culture : Plate cells at an appropriate density and allow them to adhere overnight.

-

Preparation of 6AF Stock Solution : Prepare a stock solution of peracetylated this compound (e.g., 20 mM in DMSO).

-

Metabolic Labeling : The following day, replace the culture medium with fresh medium containing the desired final concentration of peracetylated 6AF (e.g., 50-200 µM).

-

Incubation : Incubate the cells for 24-72 hours under standard cell culture conditions.

-

Cell Harvesting : After incubation, wash the cells with PBS and harvest them by scraping or trypsinization.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for performing the "click" reaction on cell lysates.

-

Cell Lysis : Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Protein Quantification : Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

-

Preparation of Click Chemistry Reagents :

-

Azide-probe (e.g., biotin-azide, fluorescent azide): Prepare a stock solution (e.g., 10 mM in DMSO).

-

Copper(II) sulfate (CuSO4): Prepare a stock solution (e.g., 50 mM in water).

-

Copper-chelating ligand (e.g., THPTA): Prepare a stock solution (e.g., 50 mM in water).

-

Reducing agent (e.g., sodium ascorbate): Prepare a fresh stock solution (e.g., 100 mM in water).

-

-

Click Reaction : In a microcentrifuge tube, combine the following in order:

-

Cell lysate (e.g., 50-100 µg of protein)

-

Azide-probe (final concentration, e.g., 100 µM)

-

CuSO4 (final concentration, e.g., 1 mM)

-

Ligand (final concentration, e.g., 1 mM)

-

Sodium ascorbate (final concentration, e.g., 5 mM)

-

-

Incubation : Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.

-

Sample Preparation for Analysis : After the reaction, the sample can be prepared for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry. For SDS-PAGE, add an appropriate sample buffer and heat the sample.

Bioorthogonal Reaction: CuAAC

The core of the detection step is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group on the incorporated 6AF and the azide group on the detection probe. The reaction is highly efficient and specific, ensuring that the probe is only attached to the metabolically labeled glycans.

Concluding Remarks

The this compound bioorthogonal labeling technique has emerged as an invaluable tool in glycobiology and related fields. Its ability to specifically tag and visualize fucosylated glycans in their native environment provides unprecedented opportunities to study their dynamic roles in cellular processes, disease progression, and as potential therapeutic targets. This guide provides a foundational understanding and practical framework for researchers to implement this powerful technology in their own investigations.

References

- 1. This compound is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin Type-1 repeats by protein O-fucosyltransferases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "The Versatile Applications of this compound and Other Fucose Analog" by Esam Al-Shareffi [commons.library.stonybrook.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin type-1 repeats by protein O-fucosyltransferases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein oxidation of fucose environments (POFE) reveals fucose–protein interactions - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06432H [pubs.rsc.org]

- 8. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Metabolic Glycoengineering with 6-Alkynyl Fucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic glycoengineering is a powerful technique for the study and manipulation of cellular glycosylation. This guide focuses on the use of 6-alkynyl fucose (6-Alk-Fuc), a fucose analog that serves a dual role as both a metabolic label for fucosylated glycans and a potent inhibitor of the fucosylation pathway. This document provides an in-depth overview of the core principles, experimental methodologies, and applications of this compound in glycoscience and drug development. Quantitative data are summarized for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of the technology.

Introduction to Metabolic Glycoengineering and this compound

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a critical post-translational modification that influences a vast array of biological processes, including cell-cell recognition, signaling, and immune responses.[1][2] Alterations in fucosylation, the attachment of the deoxyhexose sugar L-fucose, are associated with various diseases, most notably cancer.[1][3] Metabolic glycoengineering offers a unique approach to study these processes by introducing chemically modified monosaccharides into cellular metabolic pathways.[4]

This compound (6AF) is a synthetic analog of L-fucose featuring an alkyne group at the C6 position.[5] This small chemical modification allows 6-Alk-Fuc to be processed by the cell's fucose salvage pathway, leading to its incorporation into fucosylated glycans.[5] The alkyne handle then serves as a bioorthogonal reporter for "click chemistry" reactions, enabling the visualization and enrichment of fucosylated biomolecules.[6][7]

Intriguingly, 6-Alk-Fuc also functions as an inhibitor of fucosylation.[3][8] It achieves this by reducing the cellular levels of GDP-fucose, the nucleotide sugar donor for all fucosylation reactions.[3][8] This dual functionality makes 6-Alk-Fuc a versatile tool for both probing and modulating fucosylation in biological systems.

Mechanism of Action

The cellular processing of this compound involves several key steps that underpin its dual functionality as both a metabolic label and an inhibitor.

The Fucose Salvage Pathway and Metabolic Labeling

Once inside the cell, typically administered in its more cell-permeable peracetylated form, this compound is processed by the fucose salvage pathway.[5][9] It is converted into GDP-6-alkynyl-fucose, an analog of the natural fucose donor, GDP-L-fucose.[9] Certain fucosyltransferases (FUTs), such as Protein O-fucosyltransferase 1 (POFUT1) and POFUT2, can utilize GDP-6-alkynyl-fucose as a substrate, incorporating the alkynyl-tagged fucose into glycoproteins.[5][7] This metabolic incorporation allows for the specific labeling of fucosylated glycans.

Inhibition of the De Novo Fucosylation Pathway

In addition to being a substrate for some FUTs, 6-alkynyl-fucose acts as a potent and selective inhibitor of the de novo GDP-fucose biosynthesis pathway.[3][8] Specifically, it targets the enzyme FX (GDP-mannose 4,6-dehydratase and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase), which is responsible for the final steps in the conversion of GDP-mannose to GDP-fucose.[3][8] The inhibition of FX leads to a reduction in the cellular pool of GDP-fucose, thereby globally suppressing fucosylation.[8][9]

Caption: Fucosylation pathway and the dual action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and application of this compound.

| Parameter | Value | Cell Line/System | Reference |

| FX Inhibition | |||

| IC₅₀ | ~3 µM | In vitro enzyme assay | [8] |

| Metabolic Labeling Efficiency | |||

| Comparison with 7-Alk-Fuc | Higher GDP-6-Alk-Fuc levels | HEK293 cells | [9] |

| O-Fuc Glycan Modification | More efficient than 7-Alk-Fuc | HEK293T cells | [9] |

| Effect on Cellular Glycosylation | |||

| Reduction in Endogenous Fucosylation | Significant | Hepatoma cell lines | [8] |

| Biological Effects | |||

| Inhibition of Cell Invasion | Significant reduction | Hepatoma cell lines | [8] |

| Inhibition of Notch Signaling | Potent inhibitor | - | [9] |

Table 1: Quantitative analysis of this compound activity.

| Fucose Analog | Primary Function | Key Features | Reference |

| This compound | Labeling and Inhibition | Potent FX inhibitor, efficiently labels O-Fuc glycans. | [5][8][9] |

| 7-Alkynyl Fucose | Labeling | Better substrate for a broader range of FUTs, less inhibitory. | [3][9] |

| 6-Azido Fucose | Labeling | Highly efficient labeling but can exhibit cytotoxicity. | [9] |

| 2-Fluoro Fucose | Inhibition | Potent inhibitor of fucosylation. | [10] |

Table 2: Comparison of different fucose analogs.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research.

Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling cellular glycoproteins with this compound.

Materials:

-

Peracetylated this compound (Ac-6-Alk-Fuc)

-

Cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

Procedure:

-

Culture cells to the desired confluency.

-

Prepare a stock solution of Ac-6-Alk-Fuc in DMSO.

-

Dilute the Ac-6-Alk-Fuc stock solution in fresh cell culture medium to the final desired concentration (e.g., 50-200 µM).[5]

-

Remove the old medium from the cells and replace it with the medium containing Ac-6-Alk-Fuc.

-

Incubate the cells for 24-72 hours to allow for metabolic incorporation.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer containing a protease inhibitor cocktail.

-

Clarify the cell lysate by centrifugation.

-

The resulting supernatant containing the labeled proteins is now ready for downstream applications such as click chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol outlines the ligation of an azide-containing probe (e.g., biotin-azide) to the alkyne-labeled glycoproteins.[7]

Materials:

-

Metabolically labeled cell lysate

-

Azide-probe (e.g., Azide-PEG-Biotin)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

Aminoguanidine

Procedure:

-

To the cell lysate, add the azide-probe to the desired final concentration.

-

Sequentially add TCEP, TBTA, and CuSO₄. A typical reaction mixture might contain:

-

100 µg of cell lysate

-

100 µM azide-probe

-

1 mM TCEP

-

100 µM TBTA

-

1 mM CuSO₄

-

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

-

The reaction can be quenched by the addition of EDTA.

-

The biotinylated proteins can now be detected by western blot using streptavidin-HRP or enriched using streptavidin-coated beads.

Caption: A typical experimental workflow for metabolic glycoengineering.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development contexts.

-

Identification of Fucosylated Proteins: By coupling metabolic labeling with affinity purification and mass spectrometry, novel fucosylated proteins can be identified.[11]

-

Imaging Fucosylation: The use of fluorescent azide probes allows for the visualization of fucosylated glycans in cells and tissues, providing spatial and temporal information about their expression.[5]

-

Studying Fucosylation Dynamics: Pulse-chase experiments with 6-Alk-Fuc can be used to study the turnover and trafficking of fucosylated glycoproteins.

-

Cancer Research: Given the role of fucosylation in cancer progression, 6-Alk-Fuc can be used to study the effects of fucosylation inhibition on cancer cell behavior, such as migration and invasion.[3][8]

-

Therapeutic Development: As an inhibitor of fucosylation, 6-Alk-Fuc and its derivatives represent potential therapeutic agents for diseases characterized by aberrant fucosylation.[12] For instance, reducing core fucosylation on therapeutic antibodies can enhance their antibody-dependent cell-mediated cytotoxicity (ADCC) activity.[10]

Conclusion

This compound is a powerful and versatile chemical tool for the study of fucosylation. Its dual capacity to both label and inhibit fucosylated glycans provides researchers with a unique opportunity to probe the complex roles of this important post-translational modification in health and disease. The methodologies and data presented in this guide offer a solid foundation for the application of this compound in academic research and industrial drug development, paving the way for new discoveries and therapeutic strategies targeting the fucosylation pathway.

References

- 1. Development of orally active inhibitors of protein and cellular fucosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploiting metabolic glycoengineering to advance healthcare - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Applying Acylated Fucose Analogues to Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin Type-1 repeats by protein O-fucosyltransferases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin type-1 repeats by protein O-fucosyltransferases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Comparison of two glycoengineering strategies to control the fucosylation of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "The Versatile Applications of this compound and Other Fucose Analog" by Esam Al-Shareffi [commons.library.stonybrook.edu]

- 12. pnas.org [pnas.org]

The Core Mechanism of 6-Alkynyl Fucose as a Fucosylation Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of 6-alkynyl fucose (6-Alk-Fuc) as a potent inhibitor of cellular fucosylation. We will delve into its molecular interactions, downstream signaling consequences, and provide detailed experimental protocols and quantitative data to support further research and drug development in this area.

Core Mechanism of Action

This compound is a fucose analog that acts as a powerful and widespread inhibitor of fucosylation in cells.[1] Its primary inhibitory effect stems from the depletion of the cellular pool of guanosine diphosphate fucose (GDP-fucose), the universal donor substrate for all fucosyltransferases.[1][2] This depletion is achieved through the direct and competitive inhibition of GDP-fucose synthetase (FX or TSTA3), a critical bifunctional enzyme in the de novo GDP-fucose synthesis pathway.[1][2]

The inhibitory process can be broken down into two key stages:

-

Metabolic Activation: this compound enters the cell and is processed by the salvage pathway, where it is converted into GDP-6-alkynyl fucose.[2][3] This metabolic conversion is a prerequisite for its inhibitory activity.

-

Enzymatic Inhibition: The primary target of this compound is the enzyme FX (TSTA3), which is responsible for converting GDP-mannose to GDP-fucose.[1][2] this compound competitively inhibits FX, leading to a significant reduction in the cellular concentration of GDP-fucose and a corresponding accumulation of its precursor, GDP-mannose.[2] The inhibition of FX by this compound is specific and potent, with a reported half-maximal inhibitory concentration (IC50) of approximately 3 µM.[2]

While GDP-6-alkynyl fucose can be utilized as a substrate by some fucosyltransferases, such as POFUT1 and POFUT2, its impact on other fucosyltransferases like FUT8 (responsible for core fucosylation) is less clear, with some studies suggesting inhibition and others showing no direct effect.[2][3][4] However, the predominant mechanism of fucosylation inhibition is the drastic reduction of the natural substrate, GDP-fucose.

Signaling Pathways and Cellular Consequences

The inhibition of fucosylation by this compound has profound effects on various cellular processes and signaling pathways, primarily due to the altered function of fucosylated glycoproteins.

Inhibition of Cancer Cell Migration and Invasion

A significant consequence of this compound-mediated fucosylation inhibition is the suppression of cancer cell motility. Studies on hepatoma cell lines have demonstrated that treatment with this compound leads to a significant reduction in cell migration and invasion.[2] This is likely due to the altered fucosylation of cell surface receptors and adhesion molecules that are critical for cell motility.

Modulation of Notch Signaling

The Notch signaling pathway, crucial for cell fate decisions, is heavily dependent on the O-fucosylation of its receptors. This compound can be incorporated into the O-fucose sites of Notch receptors, leading to the inhibition of Notch signaling.[5] This interference with Notch fucosylation can disrupt the binding of Notch receptors to their ligands, thereby modulating downstream gene expression.[5]

Impact on MAPK Signaling

Fucosylation plays a role in the function of various receptor tyrosine kinases that are upstream of the mitogen-activated protein kinase (MAPK) signaling cascade. Inhibition of fucosylation can lead to reduced phosphorylation and activation of key MAPK pathway components, including ERK1/2 and p38.[2] This can, in turn, affect cell proliferation, differentiation, and survival.

Data Presentation

The following tables summarize the key quantitative data related to the inhibitory effects of this compound.

| Parameter | Value | Target Enzyme | Cell Line/System | Reference |

| IC50 | ~3 µM | FX (TSTA3) | In vitro | [2] |

| Inhibition Type | Competitive | FX (TSTA3) | In vitro | [2] |

Table 1: Enzymatic Inhibition Data for this compound. This table provides the half-maximal inhibitory concentration (IC50) and the type of inhibition of this compound on its primary target, FX (TSTA3).

| Cellular Process | Cell Line | Observed Effect | Reference |

| Cell Migration | Hepatoma cells | Significant reduction in migration | [2] |

| Cell Invasion | Hepatoma cells | Significant reduction in invasion | [2] |

| Notch Signaling | Various | Inhibition of Notch receptor activation | [5] |

| MAPK Signaling | Various | Reduced phosphorylation of ERK1/2 and p38 | [2] |

Table 2: Cellular Effects of this compound. This table summarizes the observed effects of this compound on key cellular processes in different cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

In Vitro FX (TSTA3) Enzyme Inhibition Assay

Objective: To determine the inhibitory potential of this compound on the enzymatic activity of FX (TSTA3).

Materials:

-

Recombinant human FX (TSTA3) enzyme

-

GDP-mannose (substrate)

-

NADP+ (cofactor)

-

This compound (inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADP+, and recombinant FX enzyme in a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate, GDP-mannose.

-

Immediately monitor the reduction of NADP+ to NADPH by measuring the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocities from the linear phase of the absorbance curves.

-

Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value.

Cellular Fucosylation Inhibition Assay (Lectin Blotting)

Objective: To assess the overall inhibition of cellular fucosylation by this compound.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE reagents and equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Biotinylated Aleuria Aurantia Lectin (AAL) or other fucose-binding lectins

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for 24-48 hours. Include an untreated control.

-

Harvest cells and prepare total protein lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with biotinylated AAL (1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with streptavidin-HRP (1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply chemiluminescent substrate and visualize the bands using an imaging system. A decrease in the signal intensity in treated samples indicates inhibition of fucosylation.

Cell Invasion Assay (Transwell Assay)

Objective: To quantify the effect of this compound on cancer cell invasion.

Materials:

-

Cancer cell line

-

This compound

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel or other basement membrane matrix

-

Serum-free cell culture medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 24 hours.

-

Seed the treated cells in the upper chamber of the Transwell inserts in serum-free medium.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours to allow for cell invasion.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Compare the number of invading cells in treated versus untreated groups.

Visualizations

The following diagrams illustrate the key mechanisms and pathways discussed in this guide.

Figure 1: Mechanism of this compound as a fucosylation inhibitor.

Figure 2: Experimental workflow for detecting fucosylation inhibition.

Figure 3: Downstream consequences of fucosylation inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein O-Fucosyltransferase 1 Expression Impacts Myogenic C2C12 Cell Commitment via the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Delta-induced Notch signaling using fucose analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Fucosyltransferase Substrate Specificity for 6-Alkynyl Fucose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the enzymatic addition of a fucose sugar to glycans and proteins, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and development. The study of fucosylation has been significantly advanced by the development of chemical biology tools, such as fucose analogs that can be metabolically incorporated into glycoconjugates. Among these, 6-alkynyl fucose has emerged as a powerful probe for the detection, visualization, and identification of fucosylated molecules. This technical guide provides a comprehensive overview of the substrate specificity of fucosyltransferases for this compound, along with detailed experimental protocols and visualizations to aid researchers in its application.

Data Presentation: Fucosyltransferase Substrate Specificity

| Fucosyltransferase Family | Enzyme Examples | Substrate Activity with this compound | References |

| Protein O-Fucosyltransferases | POFUT1, POFUT2 | Efficiently utilized. Enables robust labeling of O-fucosylated proteins like Notch.[1][2] | [1][2] |

| α1,6-Fucosyltransferase | FUT8 | Poor substrate compared to native fucose.[3] | [3] |

| α1,2-Fucosyltransferases | FUT1, FUT2 | Tolerated, but efficiency may vary. | |

| α1,3/4-Fucosyltransferases | FUT3, FUT4, FUT5, FUT6, FUT7, FUT9 | Generally tolerated. |

Note: The efficiency of incorporation of this compound can be cell-type dependent, likely due to varying expression levels of fucosyltransferases and enzymes in the fucose salvage pathway.[1]

Metabolic Pathway and Considerations

This compound is introduced to cells as a peracetylated derivative to enhance cell permeability. Once inside the cell, esterases remove the acetyl groups. The free this compound then enters the fucose salvage pathway, where it is converted to GDP-6-alkynyl fucose. This nucleotide sugar analog is the donor substrate for fucosyltransferases, which incorporate it into nascent glycans in the endoplasmic reticulum and Golgi apparatus.

It is important to note that GDP-6-alkynyl fucose can also act as an inhibitor of the de novo GDP-fucose biosynthesis pathway by targeting the enzyme FX (GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase).[4] This can lead to a reduction in the overall levels of cellular fucosylation.

Mandatory Visualizations

Caption: Experimental workflow for metabolic labeling of glycoproteins with this compound.

Caption: Role of O-fucosylation in the Notch signaling pathway.

Experimental Protocols

In Vitro Fucosyltransferase Activity Assay (HPLC-Based)

This protocol is adapted from established methods for assaying fucosyltransferase activity.

Materials:

-

Recombinant fucosyltransferase (e.g., POFUT1, FUT8)

-

GDP-Fucose and GDP-6-alkynyl fucose

-

Acceptor substrate (e.g., a suitable glycoprotein or synthetic peptide)

-

Assay Buffer: 50 mM MES, pH 6.5, 20 mM MnCl₂, 0.5% Triton X-100

-

Quenching Solution: 20 mM EDTA

-

HPLC system with a C18 reverse-phase column

-

Fluorescent labeling reagent for the acceptor substrate (optional, for enhanced detection)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

-

Assay Buffer

-

Acceptor substrate (final concentration typically 10-100 µM)

-

GDP-Fucose or GDP-6-alkynyl fucose (varied concentrations for kinetic analysis, e.g., 0-500 µM)

-

Recombinant fucosyltransferase (final concentration typically 10-100 nM)

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Quenching: Stop the reaction by adding an equal volume of Quenching Solution.

-

HPLC Analysis:

-

Centrifuge the quenched reaction to pellet any precipitate.

-

Inject the supernatant onto the C18 column.

-

Elute the fucosylated and unfucosylated acceptor substrates using a suitable gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

-

Monitor the elution profile using UV absorbance (e.g., 214 nm for peptides) or fluorescence if a labeled acceptor is used.

-

-

Data Analysis: Quantify the peak areas corresponding to the fucosylated and unfucosylated acceptor. Calculate the initial reaction velocity and determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.

Metabolic Labeling of Glycoproteins with this compound

This protocol outlines the general steps for labeling cellular glycoproteins.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Peracetylated this compound (Ac₄-6-Alk-Fuc)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Click chemistry reagents:

-

Azide-biotin or Azide-fluorophore

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

-

Protein precipitation solution (e.g., cold acetone)

Procedure:

-

Cell Culture and Labeling:

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Prepare a stock solution of Ac₄-6-Alk-Fuc in DMSO.

-

Add the Ac₄-6-Alk-Fuc stock solution to the cell culture medium to a final concentration of 25-100 µM. Include a vehicle control (DMSO only).

-

Incubate the cells for 1-3 days.

-

-

Cell Harvest and Lysis:

-

Wash the cells twice with cold PBS.

-

Lyse the cells in cell lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Click Chemistry Reaction:

-

To the cleared lysate, add the azide-biotin or azide-fluorophore, CuSO₄, TCEP or sodium ascorbate, and TBTA.

-

Incubate the reaction for 1-2 hours at room temperature with gentle shaking.

-

-

Protein Precipitation and Analysis:

-

Precipitate the labeled proteins by adding 4 volumes of cold acetone and incubating at -20°C overnight.

-

Pellet the proteins by centrifugation.

-

Wash the pellet with cold methanol.

-

Resuspend the protein pellet in a suitable buffer for downstream analysis (e.g., SDS-PAGE sample buffer).

-

Analyze the labeled proteins by in-gel fluorescence scanning or by western blot using streptavidin-HRP.

-

Sample Preparation for Mass Spectrometry Analysis of this compound-Labeled Glycoproteins

This protocol provides a workflow for identifying this compound-labeled glycoproteins.

Materials:

-

Labeled protein lysate from the metabolic labeling protocol.

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

In-gel or in-solution digestion reagents (trypsin, DTT, iodoacetamide)

-

Mass spectrometer (e.g., LC-MS/MS system)

Procedure:

-

Affinity Enrichment of Labeled Proteins:

-

Incubate the biotin-labeled protein lysate with streptavidin-agarose beads for 2-4 hours at 4°C with rotation.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

-

Elution and Digestion:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest and perform in-gel tryptic digestion. Alternatively, perform in-solution digestion of the eluted proteins.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the labeled proteins and map the sites of fucosylation using appropriate database search algorithms and software that can account for the mass shift of the this compound modification.

-

Conclusion

This compound is a versatile and powerful tool for studying protein fucosylation. While it is a substrate for a range of fucosyltransferases, its efficiency can vary depending on the specific enzyme. This guide provides an overview of the current understanding of its substrate specificity, detailed protocols for its use in metabolic labeling and in vitro assays, and visualizations of relevant biological pathways. Further research is needed to establish a comprehensive quantitative understanding of the kinetic parameters of all fucosyltransferases with GDP-6-alkynyl fucose to further refine its application in glycobiology research and drug development.

References

- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 2. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Comparative studies on the substrate specificity and defucosylation activity of three α-L-fucosidases using synthetic fucosylated glycopeptides and glycoproteins as substrates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake and Metabolism of Peracetylated 6-Alkynyl Fucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of peracetylated 6-alkynyl fucose (Ac-6AF), a pivotal chemical tool in the field of metabolic glycoengineering. We will explore its pathway from cellular entry to its incorporation into glycoproteins, detail the experimental protocols for its use, and present quantitative data to inform experimental design.

Introduction: Metabolic Glycoengineering with this compound

Metabolic glycoengineering is a powerful technique that enables the study of glycans by introducing unnatural, chemically-tagged monosaccharides into cellular glycosylation pathways.[1] These tagged sugars are processed by the cell's own enzymatic machinery and incorporated into glycoproteins and other glycoconjugates. Peracetylated this compound is a synthetic analog of L-fucose, modified with two key features:

-

Peracetylation: Acetyl groups are added to the hydroxyl groups of the sugar. This modification increases the molecule's hydrophobicity, significantly enhancing its permeability across the cell membrane. Once inside the cell, non-specific intracellular esterases remove these acetyl groups.[2]

-

6-Alkynyl Group: A terminal alkyne (-C≡CH) is attached at the C6 position. This small, bioorthogonal functional group is metabolically tolerated by the cell but provides a chemical handle for subsequent detection.[3] It can be specifically ligated to a probe molecule (e.g., biotin or a fluorophore) bearing an azide group via the highly efficient and specific Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[3][4]

This dual modification allows Ac-6AF to serve as a robust probe for labeling and tracking fucosylated glycans in living cells.[5]

Cellular Uptake and Metabolic Activation

The journey of Ac-6AF from the culture medium to a functional component of a glycoprotein involves several distinct steps.

-

Passive Diffusion and Deacetylation: The acetyl groups on Ac-6AF render it lipophilic, allowing it to passively diffuse across the plasma membrane into the cytoplasm. Inside the cell, ubiquitous esterases hydrolyze the acetyl esters, releasing the free this compound (6AF).[2]

-

The Fucose Salvage Pathway: Once deacetylated, 6AF enters the fucose salvage pathway, which cells use to recycle free fucose. This pathway converts 6AF into an activated sugar-nucleotide donor, GDP-6-alkynyl fucose (GDP-6AF).

-

Phosphorylation: Fucokinase (FUK) phosphorylates 6AF at the 1-position to generate 6-alkynyl-fucose-1-phosphate.

-

GDP-Fucose Synthesis: GDP-fucose pyrophosphorylase (GFPP) combines 6-alkynyl-fucose-1-phosphate with GTP to produce GDP-6AF.

-

-

Incorporation by Fucosyltransferases (FUTs): The resulting GDP-6AF is the substrate for various fucosyltransferases located in the endoplasmic reticulum and Golgi apparatus. These enzymes transfer the 6AF moiety onto N-linked and O-linked glycans of target proteins.[6] Studies have demonstrated that 6AF is efficiently utilized by Protein O-fucosyltransferase 1 (POFUT1) and Protein O-fucosyltransferase 2 (POFUT2), which modify Epidermal Growth Factor-like (EGF) repeats and Thrombospondin Type-1 Repeats (TSRs), respectively.[4][5]

It is important to note that while 6AF is a substrate for many FUTs, it can also act as an inhibitor of certain fucosylation pathways. Specifically, 6-Alk-Fuc has been shown to be a potent inhibitor of the de novo GDP-fucose synthesis pathway by targeting the enzyme FX (TSTA3), leading to a depletion of the cell's natural GDP-fucose pool.[7][8]

Signaling Pathway Diagram

Caption: Cellular uptake and metabolic activation of peracetylated this compound.

Quantitative Data Summary

The efficiency of labeling and the physiological effects of Ac-6AF can be concentration-dependent. The following table summarizes quantitative data from various studies.

| Fucose Analog | Cell Line | Concentration | Incubation Time | Key Finding/Observation | Reference(s) |

| Peracetylated this compound (Ac-6AF) | HEK293T | 160-200 µM | 48-72 hours | Efficient incorporation into O-fucose sites on EGF and TSR repeats. Incorporation is competitively inhibited by excess L-fucose. | [4] |

| Peracetylated this compound (Ac-6AF) | HEK293 | 100 µM | 24 hours | Treatment leads to a decrease in endogenous GDP-fucose and an increase in its precursor, GDP-mannose. | [6][9] |

| Peracetylated this compound (Ac-6AF) | Pro5 CHO | 200 µM | Not specified | Nearly stoichiometric incorporation onto O-fucose sites, suggesting the salvage pathway outcompetes the de novo pathway at this concentration. | [4] |

| Peracetylated this compound (Ac-6AF) | Hepatoma cell lines | Not specified | Not specified | Significantly reduces cell migration and invasion, linked to inhibition of the GDP-fucose synthesis enzyme FX. | [7][10] |

| Peracetylated 6-Azido Fucose | HEK293, Neuro2A | Not specified | Not specified | Shows moderate cytotoxicity but can be a highly efficient labeling probe depending on the cell type. | [6][9] |

Experimental Protocols

Protocol for Metabolic Labeling of Cultured Cells

This protocol provides a general framework for labeling glycoproteins in cultured cells with Ac-6AF.

-

Cell Culture: Plate cells (e.g., HEK293T, CHO, or other cell lines of interest) in appropriate culture vessels and grow to approximately 50-70% confluency in standard growth medium (e.g., DMEM with 10% FCS).[4]

-

Preparation of Labeling Medium: Prepare a stock solution of peracetylated this compound in DMSO. Dilute the stock solution into fresh, pre-warmed culture medium to a final working concentration, typically between 50 µM and 200 µM.[4] A final DMSO concentration of ≤0.1% is recommended to avoid solvent toxicity.

-

Metabolic Labeling: Remove the old medium from the cells and replace it with the Ac-6AF-containing medium.

-

Incubation: Incubate the cells for 24 to 72 hours under standard culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time may vary depending on the cell type and the turnover rate of the target glycoproteins.

-

Cell Harvesting: After incubation, wash the cells with ice-cold PBS to remove residual labeling medium. The cells can then be harvested for lysis or fixed for imaging.

Protocol for Detection via Click Chemistry and Western Blot

This protocol describes the detection of 6AF-labeled proteins in cell lysates.

-

Cell Lysis: Lyse the harvested cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard assay (e.g., BCA assay).[4]

-

Click Reaction: In a microcentrifuge tube, combine:

-

Cell lysate (20-50 µg of total protein)

-

Azide-probe (e.g., Biotin-Azide, final concentration 50-100 µM)

-

Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

-

Copper(II) sulfate (CuSO₄) (final concentration 1 mM) Vortex briefly to mix and incubate at room temperature for 1-2 hours.

-

-

SDS-PAGE and Western Blot:

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Probe the membrane with a streptavidin-HRP conjugate to detect the biotinylated, 6AF-labeled proteins.

-

Wash and develop the blot using an appropriate chemiluminescent substrate.

-

Protocol for Mass Spectrometry Analysis

This protocol confirms the site-specific incorporation of 6AF into a target protein.

-

Protein Purification: Purify the glycoprotein of interest from the cell lysate or culture medium using appropriate methods (e.g., immunoprecipitation, affinity chromatography).

-

Protein Precipitation & Digestion:

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).[11][12]

-

Search the MS/MS data against the protein sequence, specifying a variable modification corresponding to the mass of 6AF on serine or threonine residues (for O-fucosylation). The mass of 6AF is 10 Da greater than that of natural fucose.[4]

-

Experimental Workflow Diagram

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin Type-1 repeats by protein O-fucosyltransferases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin type-1 repeats by protein O-fucosyltransferases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An Alkynyl-Fucose Halts Hepatoma Cell Migration and Invasion by Inhibiting GDP-Fucose-Synthesizing Enzyme FX, TSTA3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

The Biological Effects of 6-Alkynyl Fucose Incorporation into Glycans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-alkynyl fucose is a chemically modified analog of the natural sugar L-fucose. Its incorporation into cellular glycans provides a powerful tool for studying the biological roles of fucosylation, a critical post-translational modification involved in numerous physiological and pathological processes. This technical guide provides an in-depth overview of the biological consequences of incorporating this compound into glycans, with a focus on its utility in metabolic labeling, its impact on cellular signaling pathways, and its potential as a therapeutic agent. We present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this versatile chemical probe.

Introduction to Fucosylation and this compound

Fucosylation, the enzymatic addition of fucose to N- and O-linked glycans and lipids, is a crucial post-translational modification that modulates a wide array of biological processes, including cell adhesion, signaling, and development.[1] Aberrant fucosylation is frequently associated with diseases such as cancer and inflammation.[2][3] The study of fucosylation has been significantly advanced by the development of fucose analogs that can be metabolically incorporated into glycans.

This compound is a fucose molecule modified with an alkyne group at the C6 position. This small, bioorthogonal chemical handle allows for the detection and visualization of fucosylated glycoconjugates through a highly specific and efficient chemical reaction known as "click chemistry".[4][5] The peracetylated form of this compound is cell-permeable and, once inside the cell, is processed by the fucose salvage pathway for incorporation into glycans.[4][6]

Metabolic Pathway and Incorporation of this compound

The metabolic incorporation of this compound into cellular glycans follows the fucose salvage pathway. The peracetylated form of this compound is taken up by cells, where cytosolic esterases remove the acetyl groups. The resulting this compound is then converted to GDP-6-alkynyl-fucose by the sequential action of fucose kinase (FUK) and GDP-fucose pyrophosphorylase (GFPP). GDP-6-alkynyl-fucose is then transported into the Golgi apparatus and endoplasmic reticulum, where fucosyltransferases (FUTs) catalyze its transfer to glycan chains on proteins and lipids.[7][8]

The efficiency of this compound incorporation can be cell-type dependent.[7][9] Studies have shown that the intracellular concentration of GDP-6-alkynyl-fucose is a critical determinant of labeling efficiency.[2][7]

Biological Effects of this compound Incorporation

Inhibition of Endogenous Fucosylation

A key biological effect of this compound is the inhibition of the de novo pathway for GDP-fucose biosynthesis.[10][11] Specifically, GDP-6-alkynyl fucose acts as a competitive inhibitor of GDP-mannose 4,6-dehydratase (FX or TSTA3), a critical enzyme in this pathway.[10][11] This inhibition leads to a depletion of the endogenous pool of GDP-fucose, resulting in a general reduction of cellular fucosylation.[10][12] This inhibitory property makes this compound a valuable tool for studying the functional consequences of reduced fucosylation.

Inhibition of Notch Signaling

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in development and tissue homeostasis. The function of the Notch receptor is critically dependent on O-fucosylation of its extracellular epidermal growth factor-like (EGF) repeats, a modification catalyzed by protein O-fucosyltransferase 1 (POFUT1).[6][13]

Studies have demonstrated that this compound is incorporated into the O-fucose sites on Notch EGF repeats.[13] This modification sterically hinders the interaction between the Notch receptor and its ligands, such as Delta-like 1 (Dll1) and Delta-like 4 (Dll4), leading to a potent inhibition of Notch signaling activation.[13] This effect is specific to Delta-like ligands, as binding to Jagged1 (Jag1) is not significantly affected.[13]

Anti-Cancer Effects

Given the role of fucosylation and Notch signaling in cancer progression, this compound has been investigated for its anti-cancer properties. In hepatoma cell lines, treatment with this compound has been shown to significantly reduce cell migration and invasion without affecting cell growth.[10][11] These effects are attributed to the global inhibition of fucosylation and the specific disruption of signaling pathways that promote cancer cell motility. More recently, it has been shown that 6-alkynylfucose enhances the differentiation-inducing effect of all-trans retinoic acid (ATRA) on acute promyelocytic leukemia cells.[14]

Toxicity Profile

Compared to other fucose analogs, such as 6-azido-fucose, this compound exhibits significantly lower cytotoxicity.[4][7] This favorable toxicity profile makes it a more suitable probe for long-term studies in cell culture and potentially in vivo models.

Quantitative Data

The following table summarizes key quantitative data related to the biological effects of this compound.

| Parameter | Value | Cell Line/System | Reference |

| FX Inhibition (IC50) | ~3 µM | In vitro enzyme assay | [11] |

| Notch1 Inhibition by 6-Alk-Fuc | High concentration dependent | HEK293 cells | [7] |

| Effect on Cell Growth | No significant effect | Hepatoma cell lines | [10][11] |

| Reduction in Cell Migration | Significant | Hepatoma cell lines | [10] |

| Reduction in Cell Invasion | Significant | Hepatoma cell lines | [10][11] |

Experimental Protocols

Metabolic Labeling of Cellular Glycans with this compound

This protocol describes the general procedure for metabolically labeling cellular glycans with peracetylated this compound.

-

Cell Culture: Plate cells at an appropriate density in complete growth medium and allow them to adhere overnight.

-

Preparation of this compound Stock Solution: Dissolve peracetylated this compound in sterile dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10-100 mM).

-

Metabolic Labeling: Add the peracetylated this compound stock solution to the cell culture medium to a final concentration of 25-200 µM. A vehicle control (DMSO only) should be included.

-

Incubation: Incubate the cells for 24-72 hours to allow for metabolic incorporation of the fucose analog.

-

Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Click Chemistry Reaction: The alkyne-labeled glycans in the cell lysate can now be detected by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-functionalized reporter molecule (e.g., biotin-azide or a fluorescent azide).

-

Analysis: The labeled glycoproteins can be visualized by SDS-PAGE followed by western blotting with streptavidin-HRP (for biotin-azide) or by fluorescence imaging.

Synthesis of Peracetylated this compound

For researchers interested in synthesizing their own probe, peracetylated this compound can be synthesized from L-fucose. The synthesis involves the protection of the hydroxyl groups with acetyl groups, followed by the introduction of the alkynyl group at the C6 position. Detailed synthetic procedures can be found in the chemical literature.[4]

Conclusion

The incorporation of this compound into glycans has emerged as a multifaceted tool in glycobiology and chemical biology. Its utility as a metabolic label for fucosylated glycans, combined with its inhibitory effects on endogenous fucosylation and specific signaling pathways like Notch, provides a unique platform for both probing and perturbing glycan function. The relatively low toxicity of this compound further enhances its appeal for cellular and potentially in vivo studies. This technical guide has provided a comprehensive overview of the biological effects of this compound, offering researchers, scientists, and drug development professionals the foundational knowledge to leverage this powerful chemical tool in their investigations of the complex world of fucosylation.

References

- 1. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin Type-1 repeats by protein O-fucosyltransferases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of Delta-induced Notch signaling using fucose analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 6-Alkynyl Fucose Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Alkynyl Fucose (6AF) is a powerful chemical tool for studying protein fucosylation, a critical post-translational modification involved in numerous biological processes, including cell signaling, development, and disease.[1][2][3] As a bioorthogonal analog of L-fucose, 6AF contains an alkyne functional group that, after metabolic incorporation into glycoproteins, can be selectively tagged via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[1][2] This process allows for the visualization, identification, and purification of fucosylated proteins without interfering with native biological systems.[2][4]

The peracetylated form of 6AF is typically used for cell-based experiments as the acetyl groups increase its membrane permeability, allowing for efficient uptake by cells. Once inside, cellular esterases remove the acetyl groups, and the liberated 6AF enters the fucose salvage pathway.[5] It is then converted to GDP-6-alkynyl-fucose and utilized by fucosyltransferases, such as Protein O-fucosyltransferases (Pofut1 and Pofut2), to modify target proteins on serine or threonine residues within specific consensus sequences.[2][3] The incorporated alkyne group serves as a handle for covalent reaction with an azide-containing reporter molecule (e.g., a fluorophore or biotin) for downstream analysis.[2]

Experimental Workflows and Signaling Pathways

Metabolic Labeling and Detection Workflow

The overall process involves two main stages: metabolic incorporation of the fucose analog and subsequent detection via click chemistry.

Caption: Workflow for metabolic labeling with this compound and subsequent detection via click chemistry.

O-Fucosylation in Notch Signaling

O-fucosylation is essential for the proper function of the Notch receptor, a key regulator of cell-fate decisions. Pofut1 adds O-fucose to Epidermal Growth Factor-like (EGF) repeats in the Notch extracellular domain, which is critical for its interaction with Notch ligands like Delta-like 1 (Dll1). This compound can be incorporated into these sites, enabling the study of this modification's role in Notch activation.[2][3][6]

Caption: Role of Pofut1-mediated O-fucosylation in Notch receptor activation.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Peracetylated this compound

This protocol describes the metabolic incorporation of this compound into cellular glycoproteins.

Materials:

-

Peracetylated this compound (Ac-6AF)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Cultured cells (e.g., HEK293T)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Cell scraper

Procedure:

-

Prepare Stock Solution: Prepare a 100 mM stock solution of Ac-6AF in sterile DMSO. Store at -20°C or -80°C for long-term storage.[1]

-

Cell Seeding: Seed cells in appropriate culture vessels and grow to 70-80% confluency.

-

Metabolic Labeling:

-

Thaw the Ac-6AF stock solution.

-

Dilute the stock solution directly into pre-warmed complete culture medium to a final concentration of 50-200 µM. A final concentration of 160-200 µM has been shown to be effective for HEK293T and CHO cells.[2]

-

Remove the existing medium from the cells and replace it with the Ac-6AF-containing medium.

-

Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time may need to be determined empirically.

-

-

Cell Harvest:

-